molecular formula C9H15N3O3S B6973419 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole

4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole

Cat. No.: B6973419
M. Wt: 245.30 g/mol
InChI Key: ZXUULYBBFBHLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole is a complex organic compound that features both azetidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole typically involves the formation of the azetidine ring followed by the introduction of the sulfonyl and imidazole groups. One common method involves the reaction of 2-(methoxymethyl)azetidine with sulfonyl chloride under basic conditions to form the sulfonyl azetidine intermediate. This intermediate is then reacted with 1-methylimidazole in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and imidazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The sulfonyl group can also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-ethylimidazole
  • 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-phenylimidazole
  • 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-propylimidazole

Uniqueness

4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole is unique due to its specific combination of functional groups and ring structures. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in drug design and other fields.

Properties

IUPAC Name

4-[2-(methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-11-5-9(10-7-11)16(13,14)12-4-3-8(12)6-15-2/h5,7-8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUULYBBFBHLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.